

Physical and chemical properties of Bicyclo[3.1.1]heptane

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Compound of Interest

Compound Name: Bicyclo[3.1.1]heptane

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An In-depth Technical Guide on the Physical and Chemical Properties of Bicyclo[3.1.1]heptane

Executive Summary

Bicyclo[3.1.1]heptane (BCHep), a saturated bridged bicyclic hydrocarbon, has recently emerged as a scaffold of significant interest for researchers, scientists, and drug development professionals. Its rigid, three-dimensional structure serves as a geometrically precise bioisostere for meta-substituted arenes, a long-standing challenge in medicinal chemistry. The strategic replacement of flat aromatic rings with sp^3 -rich scaffolds like BCHep can lead to substantial improvements in the physicochemical and pharmacokinetic properties of drug candidates, including enhanced metabolic stability, solubility, and membrane permeability.^{[1][2][3]} This guide provides a comprehensive overview of the core physical and chemical properties of **Bicyclo[3.1.1]heptane**, its synthesis and functionalization, and its application as a transformative tool in modern drug discovery.

Introduction: A Three-Dimensional Solution in Medicinal Chemistry

The drive to "escape from flatland" is a prevailing theme in contemporary drug discovery, aiming to replace planar, two-dimensional aromatic moieties with three-dimensional, saturated scaffolds.^[4] This strategy often imparts superior drug-like properties. While bicyclo[1.1.1]pentane (BCP) has been successfully established as a bioisostere for para-

substituted benzene rings, a geometrically accurate mimic for meta-substituted systems remained elusive.[4][5]

Bicyclo[3.1.1]heptane has emerged as a powerful solution. The angle between the substituents at its bridgehead positions (C1 and C5) precisely mimics the 120° vector of a meta-substituted benzene ring, making it an ideal replacement.[2] This guide delves into the essential properties and synthetic methodologies that enable the integration of this valuable scaffold into advanced molecular design.

Core Structure and Physical Properties

The parent **Bicyclo[3.1.1]heptane** is a C₇H₁₂ hydrocarbon featuring a cyclobutane ring bridged by a three-carbon chain. This strained arrangement dictates its unique chemical reactivity and three-dimensional conformation.

Caption: Structure of the **Bicyclo[3.1.1]heptane** core.

The fundamental physical characteristics of the unsubstituted **Bicyclo[3.1.1]heptane** are summarized below. It is critical to distinguish these from its many substituted derivatives, such as pinane (2,6,6-trimethyl**bicyclo[3.1.1]heptane**), which possess different properties.

Property	Value	Units	Reference(s)
Molecular Formula	C ₇ H ₁₂	-	[6][7]
Molecular Weight	96.17	g/mol	[6][7]
CAS Number	286-34-0	-	[6][7]
Boiling Point	112.6	°C (at 760 mmHg)	[6]
Density	0.914	g/cm ³	[6]
Vapor Pressure	25.4	mmHg (at 25°C)	[6]
LogP (Octanol/Water)	2.19650	-	[6]

Spectroscopic data, including IR and Mass Spectrometry, for various **Bicyclo[3.1.1]heptane** derivatives are available through resources like the NIST Chemistry WebBook.[8][9]

Chemical Synthesis and Reactivity

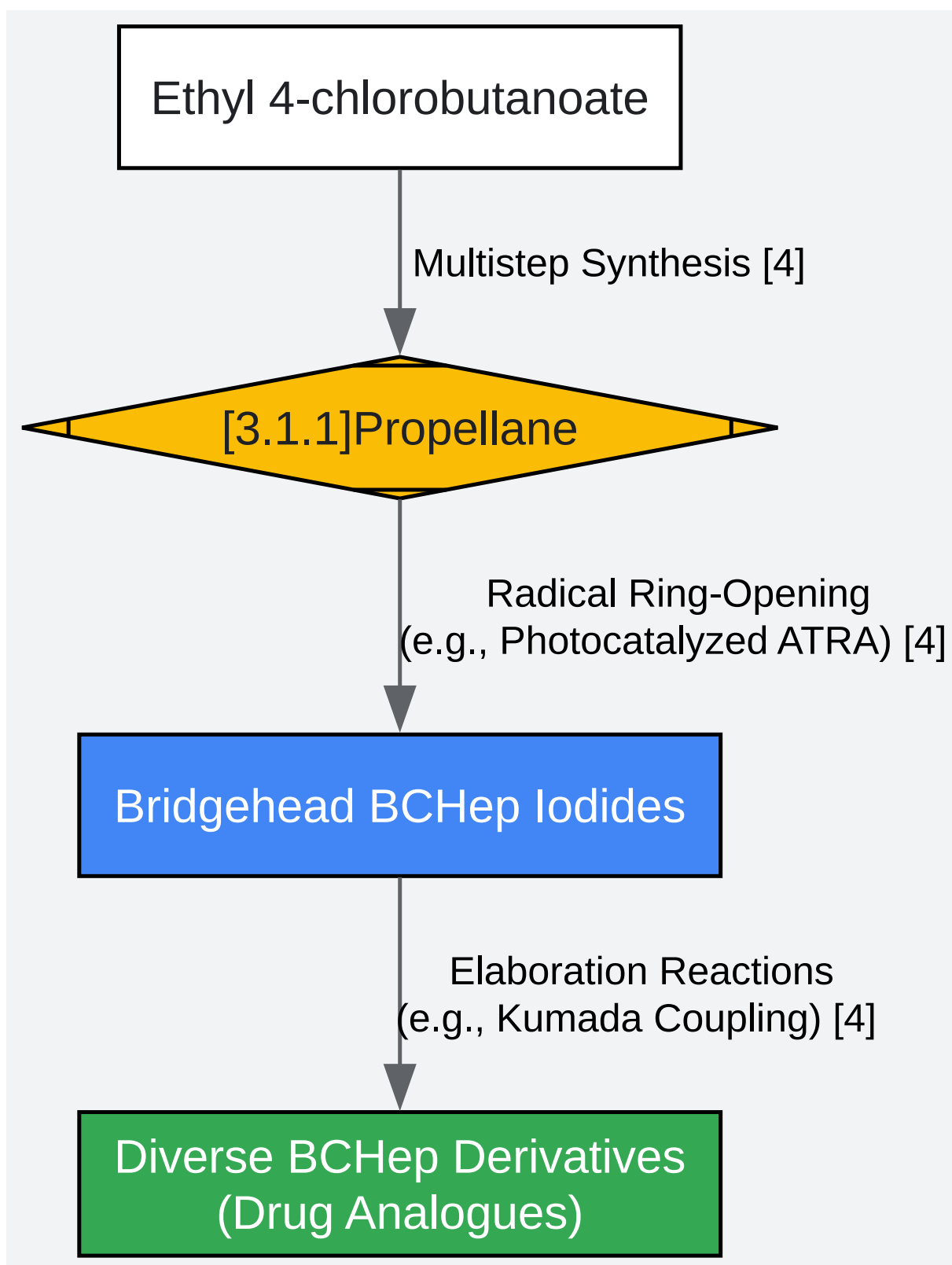
The utility of the **Bicyclo[3.1.1]heptane** scaffold in drug development is underpinned by modern, scalable synthetic routes that allow for diverse functionalization.

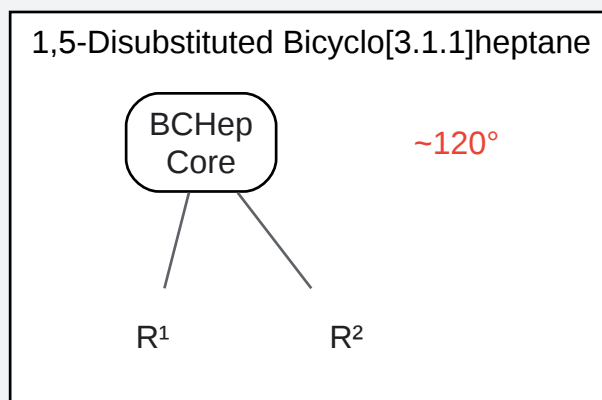
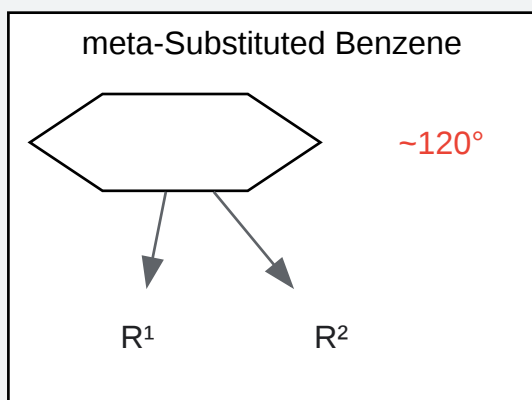
Key Synthetic Pathways

The most prominent and versatile method for accessing functionalized **Bicyclo[3.1.1]heptanes** involves the ring-opening of [3.1.1]propellane.^{[2][10][11]} This highly strained intermediate serves as a linchpin, reacting readily with a variety of radical species. A scalable, five-step synthesis of [3.1.1]propellane from commercially available ethyl 4-chlorobutanoate has been developed, making the BCHeP core widely accessible.^[10]

Other notable synthetic strategies include:

- (3+3) Cycloadditions: Reactions involving bicyclobutanes provide an atom-economical route to the BCHeP skeleton.^[12]
- Photochemical $[3\sigma+2\sigma]$ Cycloaddition: This method allows for the construction of specialized aminobicyclo[3.1.1]heptanes from cyclopropylamines and bicyclo[1.1.0]butanes.^[13]
- Lewis Acid Catalysis: $\text{Sc}(\text{OTf})_3$ -catalyzed reactions between bicyclobutanes and diaziridines can produce multifunctionalized azabicyclo[3.1.1]heptane derivatives.^[14]





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